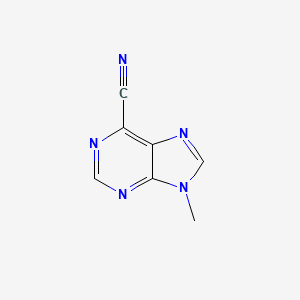
4-Methyl-3,6-dihydropyridine-1(2H)-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3,6-dihydropyridine-1(2H)-carbonyl chloride is a chemical compound with the molecular formula C7H10ClNO. It is a derivative of dihydropyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3,6-dihydropyridine-1(2H)-carbonyl chloride typically involves the reaction of 4-methyl-3,6-dihydropyridine with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
4-Methyl-3,6-dihydropyridine+SOCl2→4-Methyl-3,6-dihydropyridine-1(2H)-carbonyl chloride+SO2+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-3,6-dihydropyridine-1(2H)-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it can hydrolyze to form 4-methyl-3,6-dihydropyridine-1(2H)-carboxylic acid.
Reduction: It can be reduced to form 4-methyl-3,6-dihydropyridine.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Anhydrous solvents such as dichloromethane, tetrahydrofuran
Catalysts: Base catalysts like triethylamine for substitution reactions
Major Products
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Carboxylic Acid: Formed by hydrolysis
Applications De Recherche Scientifique
4-Methyl-3,6-dihydropyridine-1(2H)-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, particularly calcium channel blockers.
Organic Synthesis: Employed in the preparation of various organic compounds, including heterocycles and natural product analogs.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Material Science: Utilized in the development of novel materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 4-Methyl-3,6-dihydropyridine-1(2H)-carbonyl chloride depends on its application. In medicinal chemistry, derivatives of dihydropyridine are known to interact with calcium channels, modulating their activity and affecting cellular processes. The molecular targets and pathways involved include:
Calcium Channels: Binding to and modulating the activity of L-type calcium channels.
Enzyme Inhibition: Potential inhibition of specific enzymes involved in metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-tert-Butyl 4-methyl 5,6-dihydropyridine-1,4(2H)-dicarboxylate
- N-(4-Fluorophenyl)-4-methyl-3,6-dihydropyridine-1(2H)-carboxamide
- Benzyl 4-methyl-3,6-dihydropyridine-1(2H)-carboxylate
Uniqueness
4-Methyl-3,6-dihydropyridine-1(2H)-carbonyl chloride is unique due to its specific functional group, the carbonyl chloride, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable intermediate in organic synthesis and pharmaceutical development.
Propriétés
Numéro CAS |
40240-42-4 |
|---|---|
Formule moléculaire |
C7H10ClNO |
Poids moléculaire |
159.61 g/mol |
Nom IUPAC |
4-methyl-3,6-dihydro-2H-pyridine-1-carbonyl chloride |
InChI |
InChI=1S/C7H10ClNO/c1-6-2-4-9(5-3-6)7(8)10/h2H,3-5H2,1H3 |
Clé InChI |
KDZPMZAEMAWCCL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCN(CC1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[5-(4-Bromophenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14671855.png)


![Ethyl 4-(benzyloxy)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B14671870.png)

![2-[2-(4-bromophenyl)sulfonylhydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B14671879.png)



![2-[([1,1'-Biphenyl]-4-yl)oxy]-1-(4-methylphenyl)ethan-1-one](/img/structure/B14671908.png)
![6,7-Dimethylidenebicyclo[3.2.2]nonane](/img/structure/B14671912.png)
